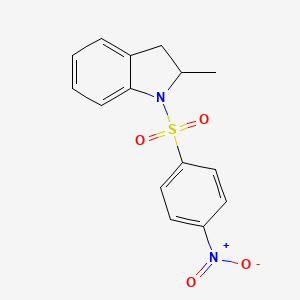
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.
作用機序
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole works by inhibiting the interaction between p53 and MDM2, which is critical for the regulation of p53. When p53 is activated, it can induce cell cycle arrest or apoptosis, preventing the development of cancer. However, MDM2 can bind to p53 and inhibit its activity, allowing cancer cells to proliferate. By inhibiting the p53-MDM2 interaction, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can also inhibit the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the main advantages of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is its potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has some limitations in lab experiments, including its low solubility and stability in aqueous solutions. This can make it difficult to administer and study in vivo.
将来の方向性
There are several future directions for the development of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole and related compounds. One area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, to improve its efficacy and reduce its toxicity. Another area is the identification of biomarkers that can predict the response to 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, allowing for personalized cancer therapy. Finally, there is potential for the development of combination therapies that incorporate 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole with other cancer drugs, to enhance its antitumor activity.
合成法
The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylindole to form the corresponding sulfonamide. This intermediate is then reduced to the corresponding sulfonamide hydrazine, which is further reacted with the appropriate aldehyde to form the final product. The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity, making it a viable candidate for further development.
科学的研究の応用
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-11-10-12-4-2-3-5-15(12)16(11)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYXIFAVSLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

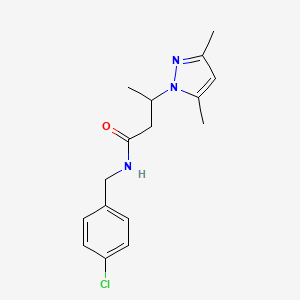
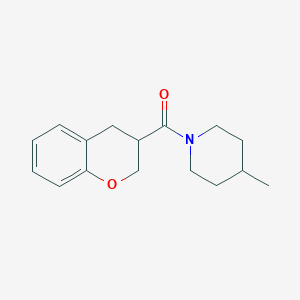
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
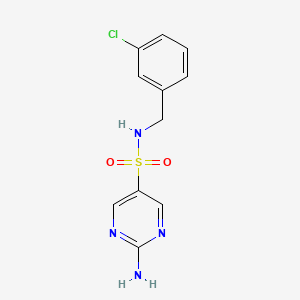
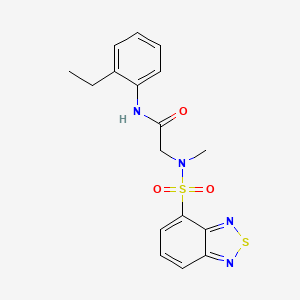
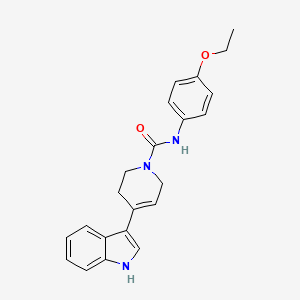

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)